N-(1-adamantylacetyl)phenylalanine
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Overview
Description
N-(1-adamantylacetyl)phenylalanine: is a compound that combines the structural features of adamantane and phenylalanine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while phenylalanine is an essential aromatic amino acid. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylacetyl)phenylalanine typically involves the reaction of adamantanecarboxylic acid with phenylalanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the adamantane and phenylalanine moieties . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantylacetyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The phenylalanine part can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring of phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of phenylalanine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
N-(1-adamantylacetyl)phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Mechanism of Action
The mechanism of action of N-(1-adamantylacetyl)phenylalanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-acetyl-L-phenylalanine: A simpler derivative of phenylalanine with an acetyl group.
Adamantyl derivatives: Compounds like 1-adamantylamine and 1-adamantanol that share the adamantane structure.
Uniqueness: N-(1-adamantylacetyl)phenylalanine is unique due to the combination of the adamantane and phenylalanine structures, which imparts both stability and biological activity. This dual characteristic makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19(22-18(20(24)25)9-14-4-2-1-3-5-14)13-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGOFICHUPWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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